![molecular formula C24H20ClFN2O4 B2832603 7-chloro-4-(2,3-dimethoxybenzoyl)-5-(4-fluorophenyl)-3,5-dihydro-1H-1,4-benzodiazepin-2-one CAS No. 533879-53-7](/img/structure/B2832603.png)
7-chloro-4-(2,3-dimethoxybenzoyl)-5-(4-fluorophenyl)-3,5-dihydro-1H-1,4-benzodiazepin-2-one
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Description
7-chloro-4-(2,3-dimethoxybenzoyl)-5-(4-fluorophenyl)-3,5-dihydro-1H-1,4-benzodiazepin-2-one is a useful research compound. Its molecular formula is C24H20ClFN2O4 and its molecular weight is 454.88. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Radiochemical Applications
Benzodiazepine derivatives like Fludiazepam have been synthesized and labeled with carbon-14 for metabolic studies, indicating their utility in understanding drug metabolism and distribution within biological systems (Nakatsuka et al., 1977). Similarly, compounds designed for positron emission tomography (PET) imaging to study peripheral benzodiazepine receptors demonstrate the role of benzodiazepines in neurodegenerative disorder research (Fookes et al., 2008).
Chemical Synthesis and Structural Analysis
The chemical synthesis of benzodiazepine derivatives provides insights into novel synthetic routes and the potential for creating diverse libraries of compounds for pharmacological screening. Studies detailing the synthesis of various benzodiazepine scaffolds reveal the versatility of these compounds in drug discovery (Schwarz et al., 1998). Moreover, the analysis of weak interactions involving fluorine in benzodiazepinone drug intermediates highlights the importance of fluorine in modifying drug properties and interactions (Prasanna & Row, 2000).
Novel Applications and Potential Therapeutic Targets
The exploration of benzodiazepine analogs for antitumor properties demonstrates the potential of these compounds beyond their traditional use in anxiety and insomnia. Research into fluorinated 2-(4-aminophenyl)benzothiazoles, for example, has identified potent cytotoxic activities against various cancer cell lines, suggesting a new avenue for the development of cancer therapeutics (Hutchinson et al., 2001).
properties
IUPAC Name |
7-chloro-4-(2,3-dimethoxybenzoyl)-5-(4-fluorophenyl)-3,5-dihydro-1H-1,4-benzodiazepin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClFN2O4/c1-31-20-5-3-4-17(23(20)32-2)24(30)28-13-21(29)27-19-11-8-15(25)12-18(19)22(28)14-6-9-16(26)10-7-14/h3-12,22H,13H2,1-2H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDSJJAZWMZVSSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)N2CC(=O)NC3=C(C2C4=CC=C(C=C4)F)C=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClFN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-chloro-4-(2,3-dimethoxybenzoyl)-5-(4-fluorophenyl)-3,5-dihydro-1H-1,4-benzodiazepin-2-one |
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